2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate is a compound of significant interest in the field of medicinal chemistry and radiopharmaceuticals. It is characterized by a complex structure that incorporates multiple fluorine atoms, enhancing its biological and chemical properties. This compound is primarily used as a bifunctional agent in the labeling of biomolecules for imaging applications, particularly in positron emission tomography (PET).
The compound can be synthesized through various chemical methods, which have been detailed in recent research articles focusing on improved synthetic routes and applications in radiochemistry . Its utility in biomedical imaging has made it a subject of extensive study, particularly for its potential in cancer diagnostics.
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate belongs to the class of fluorinated organic compounds. It is classified as an aromatic compound due to the presence of a benzene ring with fluorine substituents. The presence of a pyridine derivative further categorizes it within heteroaromatic compounds.
The synthesis of 2,3,5,6-tetrafluorophenyl 6-fluoronicotinate has been optimized through several approaches. One notable method involves the nucleophilic substitution reaction where fluorinated phenols react with nicotinic acid derivatives. This process often utilizes catalysts to enhance yield and selectivity .
The molecular structure of 2,3,5,6-tetrafluorophenyl 6-fluoronicotinate features:
The compound participates in various chemical reactions typical for aromatic compounds:
In biological systems, 2,3,5,6-tetrafluorophenyl 6-fluoronicotinate acts as a bifunctional agent that can label antibodies or other biomolecules for imaging purposes. The mechanism involves:
Research indicates that this compound can achieve high tumor-to-kidney ratios when used in radiolabeling applications, enhancing its efficacy as a diagnostic tool .
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate is primarily utilized in:
This compound's unique properties make it an invaluable tool in modern medicinal chemistry and diagnostic imaging research. Its ongoing study continues to reveal new applications and improvements in synthesis techniques that enhance its utility in scientific research.
Table 1: Influence of Solvent System on [¹⁸F]TFPFN Synthesis Efficiency
Precursor Amount (mg) | Solvent System | Conversion Yield (%) |
---|---|---|
15 | ACN:t-BuOH (2:8) | 83 ± 2 |
10 | ACN:t-BuOH (2:8) | 78 ± 3 |
10 | Anhydrous Acetonitrile | 75 ± 3 |
10 | DMSO | 34 |
* 1.3.1. Integration with Microfluidic Systems for High-Throughput ProductionThe simplicity of the cartridge-based synthesis enables seamless automation. Proof-of-concept modules have been developed where:1. [¹⁸F]F⁻ is trapped on an AEX cartridge.2. Precursor solution is pumped through the cartridge, yielding crude [¹⁸F]TFPFN.3. The product is purified via in-line MCX cartridges.This workflow achieves radiochemical yields of 67 ± 7% (decay-corrected) within 8 minutes, outperforming traditional approaches (45–55 minutes). For peptide conjugation (e.g., PSMA-targeted [¹⁸F]DCFPyL), [¹⁸F]TFPFN eluate is mixed with the peptide and a mild base (e.g., NaHCO₃) at 50°C for 10 minutes, followed by C18 cartridge purification. Overall non-decay-corrected yields for conjugated products reach 25–43% within 30–45 minutes [5] [9]. Microfluidic chips with immobilized AEX resins further reduce reaction volumes to <200 μL, conserving precursor and enabling multi-dose production from a single [¹⁸F]F⁻ batch [9].
Table 2: Automated Production Parameters for [¹⁸F]TFPFN Conjugates
Conjugate | Reaction Temp (°C) | Time (min) | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
[¹⁸F]DCFPyL (PSMA) | 50 | 10 | 43 ± 7 | >98 |
[¹⁸F]c(RGDfK) (integrin) | 50 | 10 | 35 ± 5 | >95 |
[¹⁸F]HSA (albumin) | 40 | 15 | 18–35 | >90 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9